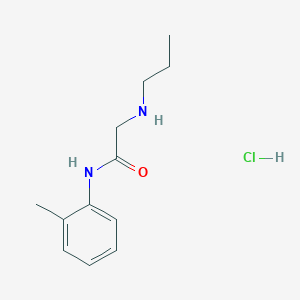

N-(2-methylphenyl)-2-(propylamino)acetamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Several papers describe the synthesis of acetamide derivatives. For instance, a novel anilidoquinoline derivative was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis, showing significant antiviral and antiapoptotic effects . Another study synthesized a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, which were evaluated as opioid kappa agonists . Additionally, the synthesis of N-(2-methylphenyl)-2,2-dichloroacetamide and its structural and vibrational characteristics were investigated using spectroscopic methods and quantum chemical studies .

Molecular Structure Analysis

The molecular structure of acetamide derivatives has been extensively studied. For example, the structural and vibrational characteristics of N-(2-methylphenyl)-2,2-dichloroacetamide were determined using ab initio and DFT studies . The interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes was studied, leading to the formation of silaheterocyclic benzoxazasiloles, whose structure was confirmed by X-ray analysis . The crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was solved using direct methods and refined to a final R-factor of 0.042 .

Chemical Reactions Analysis

The papers provide insights into the chemical reactions involving acetamide derivatives. Silylation reactions of N-(2-hydroxyphenyl)acetamide were explored, resulting in various heterocycles and silanes . The reaction of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines yielded 2-acylamino-3-arylamino-1,4-naphthoquinones and angular heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The spectroscopic investigations of N-(2-methylphenyl)-2,2-dichloroacetamide provided insights into the steric influence of the methyl group on the characteristic frequencies of the amide group . The antibacterial, antifungal, and anticancer activities of N-((Diphenylamino)methyl)acetamide and its metal chelates were studied, suggesting bidendate chelation through carbonyl oxygen and azomethine nitrogen . The conformation of the N-H bond in 2-chloro-N-(3-methylphenyl)acetamide was found to be syn to the meta-methyl group, with dual intermolecular N-H⋯O hydrogen bonds linking the molecules .

Wissenschaftliche Forschungsanwendungen

Pharmacodynamics and Toxicology

Research on compounds structurally related to N-(2-methylphenyl)-2-(propylamino)acetamide hydrochloride, such as those involving acetaminophen (paracetamol) and its analogs, has provided valuable insights into the mechanisms of action, metabolism, and potential toxicity of these substances. For instance, the study of acetaminophen analogs has elucidated pathways of oxidative stress, metabolic activation, and detoxification, which are crucial for understanding the pharmacological and toxicological profiles of these compounds (Ohashi & Kohno, 2020). This research is instrumental in designing safer and more effective therapeutic agents by identifying the molecular targets and metabolic pathways involved.

Synthetic Organic Chemistry

The exploration of synthetic routes and the chemical reactivity of aromatic acetamides and benzamides is fundamental in the development of new synthetic methodologies and compounds with potential therapeutic applications. Studies in this area have focused on the development of chemoselective N-acylation reagents and the synthesis of chiral molecules, which are pivotal for creating drugs with specific enantiomeric properties. Such research endeavors have led to innovations in the synthesis of complex molecules and the understanding of stereochemical influences on drug activity and metabolism (Kondo & Murakami, 2001; Kondo & Murakami, 2002).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(2-methylphenyl)-2-(propylamino)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c1-3-8-13-9-12(15)14-11-7-5-4-6-10(11)2;/h4-7,13H,3,8-9H2,1-2H3,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMZJKWCSGORNCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(=O)NC1=CC=CC=C1C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methylphenyl)-2-(propylamino)acetamide hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2507698.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2507699.png)

![N-(2-ethyl-6-methylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2507708.png)

![2,6-dichloro-N-({4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2507709.png)

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2507715.png)